N-(3-(Aminomethyl)-2-hydroxyphenyl)methanesulfonamide
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Overview
Description
N-(3-(Aminomethyl)-2-hydroxyphenyl)methanesulfonamide is an organic compound with a complex structure that includes an aminomethyl group, a hydroxyphenyl group, and a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Aminomethyl)-2-hydroxyphenyl)methanesulfonamide typically involves the reaction of 3-(aminomethyl)-2-hydroxybenzene with methanesulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and yield of the synthesis. Purification of the product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-(Aminomethyl)-2-hydroxyphenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
N-(3-(Aminomethyl)-2-hydroxyphenyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-(Aminomethyl)-2-hydroxyphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity by blocking substrate access or altering the enzyme’s conformation. In biological systems, it may also interact with cellular pathways, modulating signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(Aminomethyl)phenyl)methanesulfonamide
- N-(2-Hydroxyphenyl)methanesulfonamide
- N-(4-(Aminomethyl)phenyl)methanesulfonamide
Uniqueness
N-(3-(Aminomethyl)-2-hydroxyphenyl)methanesulfonamide is unique due to the presence of both the aminomethyl and hydroxy groups on the phenyl ring, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications and interactions that are not observed in similar compounds lacking one of these groups.
Properties
Molecular Formula |
C8H12N2O3S |
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Molecular Weight |
216.26 g/mol |
IUPAC Name |
N-[3-(aminomethyl)-2-hydroxyphenyl]methanesulfonamide |
InChI |
InChI=1S/C8H12N2O3S/c1-14(12,13)10-7-4-2-3-6(5-9)8(7)11/h2-4,10-11H,5,9H2,1H3 |
InChI Key |
PEVIZYJBVCUCDZ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1O)CN |
Origin of Product |
United States |
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